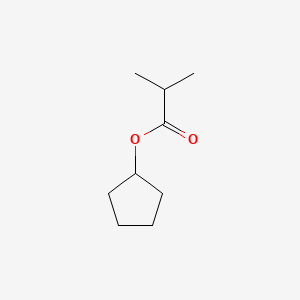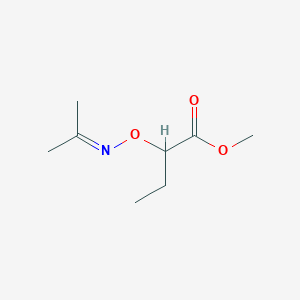
3,3'-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) is an organic compound with the molecular formula C9H18O4 It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) typically involves the reaction of 1,3-dioxolane with propan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include the use of a catalyst such as sulfuric acid and a controlled temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce various alcohols.
Applications De Recherche Scientifique
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biochemical pathways and as a potential precursor for biologically active molecules.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) exerts its effects depends on its specific application. In chemical reactions, the dioxolane ring can act as a protecting group for carbonyl compounds, preventing unwanted side reactions. In biological systems, the compound may interact with specific enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-(1,3-Dioxolane-2,2-diyl)diethanol: This compound has a similar structure but with ethyl groups instead of propyl groups.
1,3-Dioxolane-2,2-diethanol: Another similar compound with two hydroxyl groups attached to the dioxolane ring.
Uniqueness
3,3’-(1,3-Dioxolane-2,2-diyl)di(propan-1-ol) is unique due to its specific arrangement of propyl groups and the dioxolane ring. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Numéro CAS |
5694-96-2 |
|---|---|
Formule moléculaire |
C9H18O4 |
Poids moléculaire |
190.24 g/mol |
Nom IUPAC |
3-[2-(3-hydroxypropyl)-1,3-dioxolan-2-yl]propan-1-ol |
InChI |
InChI=1S/C9H18O4/c10-5-1-3-9(4-2-6-11)12-7-8-13-9/h10-11H,1-8H2 |
Clé InChI |
NGHHCLBHGBUZGV-UHFFFAOYSA-N |
SMILES canonique |
C1COC(O1)(CCCO)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



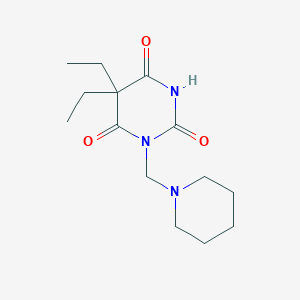
![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
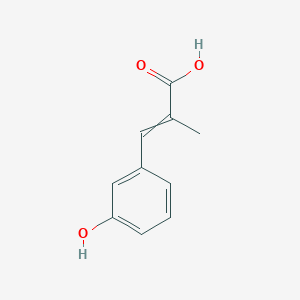
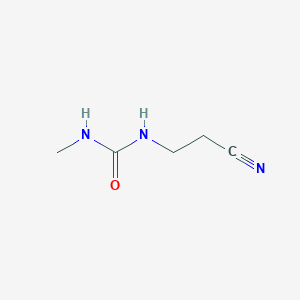
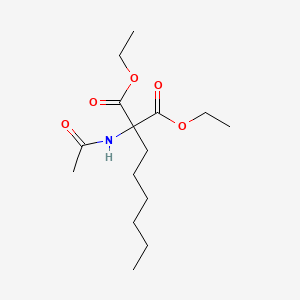
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

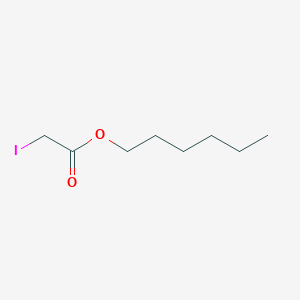
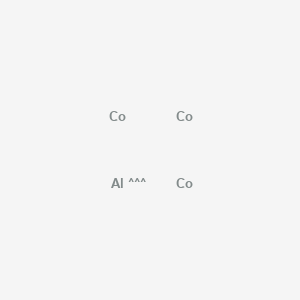
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)

